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molecular formula C9H10O5S B310507 methyl 2-((methylsulfonyl)oxy)benzoate

methyl 2-((methylsulfonyl)oxy)benzoate

Cat. No. B310507
M. Wt: 230.24 g/mol
InChI Key: RRYYFUQICXOSKE-UHFFFAOYSA-N
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Patent
US08119666B2

Procedure details

2-Methanesulfonyloxybenzoic acid methyl ester is prepared according to the general procedure outlined in Example 4, Step B, using 2-hydroxybenzoic acid methyl ester and methanesulfonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][S:13]([CH3:12])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)OS(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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